molecular formula C23H44O4 B8559110 Dimethyl henicosanedioate

Dimethyl henicosanedioate

Cat. No.: B8559110
M. Wt: 384.6 g/mol
InChI Key: XETAJNHBVWJVTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl henicosanedioate is a useful research compound. Its molecular formula is C23H44O4 and its molecular weight is 384.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C23H44O4

Molecular Weight

384.6 g/mol

IUPAC Name

dimethyl henicosanedioate

InChI

InChI=1S/C23H44O4/c1-26-22(24)20-18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19-21-23(25)27-2/h3-21H2,1-2H3

InChI Key

XETAJNHBVWJVTA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCCCCCCCCCCCCCCCC(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

210 ml of crude methyl oleate are reacted with 2.4 mol % of catalyst, in this example Pd/bis(di-tert-butylphosphinomethyl)benzene, in 770 ml of methanol and in the presence of 45 mol % of methanesulfonic acid at a temperature of 80° C. and a CO partial pressure of 30 000 hPa in a reaction time of 22 hours with constant stirring to give the alpha,omega-dicarboxylic diester, here 1,19-nonadecanedicarboxylic dimethyl ester. The catalyst was preformed in the same way as under example 1. The crude diester is purified as described under example 1. The yield is 76%, based on methyl oleate.
Quantity
210 mL
Type
reactant
Reaction Step One
[Compound]
Name
CO
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
30
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
770 mL
Type
solvent
Reaction Step Three
Name
Pd bis(di-tert-butylphosphinomethyl)benzene
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.